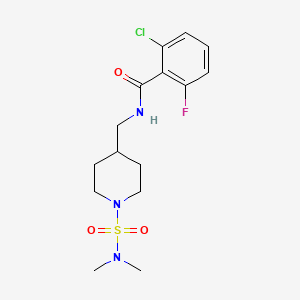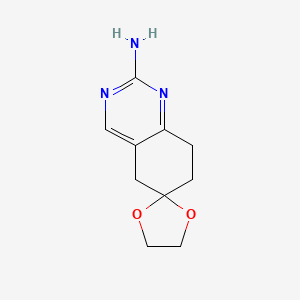
2-chloro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-6-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-chloro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-6-fluorobenzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceutical drugs. The presence of a piperidine ring, which is a common structural motif in many pharmaceuticals, could suggest potential bioactivity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are commonly used to analyze the structure of similar compounds .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the amide group might undergo hydrolysis under acidic or basic conditions. The presence of a chloro and fluoro substituent on the benzene ring could also influence its reactivity .Mécanisme D'action
2-chloro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-6-fluorobenzamide selectively binds to and inhibits the activity of BTK, a key enzyme in the B-cell receptor signaling pathway. This pathway is essential for the survival and proliferation of B-cells, and its dysregulation is implicated in the development and progression of B-cell malignancies.
Biochemical and Physiological Effects:
The inhibition of BTK by this compound leads to downstream effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. In preclinical studies, this compound has been shown to decrease the levels of several cytokines and chemokines involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-chloro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-6-fluorobenzamide in lab experiments include its potency and selectivity for BTK, as well as its ability to induce apoptosis in B-cells. However, the limitations include the potential for off-target effects and the need for further optimization of dosing and administration.
Orientations Futures
There are several future directions for the research and development of 2-chloro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-6-fluorobenzamide. These include exploring its potential in combination with other therapies, investigating its effects on other cell types and signaling pathways, and optimizing its dosing and administration for clinical use. Additionally, further studies are needed to elucidate the potential for off-target effects and to identify biomarkers for patient selection and monitoring.
Méthodes De Synthèse
The synthesis of 2-chloro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-6-fluorobenzamide involves several steps, including the reaction of 2-chloro-6-fluorobenzoyl chloride with N,N-dimethyl-4-piperidone, followed by the reaction with N,N-dimethylsulfamide. The final product is obtained through purification and crystallization processes.
Applications De Recherche Scientifique
2-chloro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-6-fluorobenzamide has been extensively studied for its potential therapeutic effects in B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). It has been shown to induce apoptosis (cell death) in B-cells and inhibit tumor growth in preclinical studies.
Propriétés
IUPAC Name |
2-chloro-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClFN3O3S/c1-19(2)24(22,23)20-8-6-11(7-9-20)10-18-15(21)14-12(16)4-3-5-13(14)17/h3-5,11H,6-10H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPDRAHGCJQKFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-methyl-N-phenylbenzamide](/img/structure/B3002396.png)
![N-Benzyl-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B3002397.png)
![N-[[(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methyl]-2-chloroacetamide](/img/structure/B3002398.png)

![[(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanesulfonamide](/img/structure/B3002400.png)
![3-[(3-methyl-1H-pyrazol-1-yl)methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B3002401.png)
![N'-(3,4-Dimethylphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B3002403.png)
![2-(3-chlorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B3002405.png)
![2-[2-(3-Hydroxypropyl)pyrrolidin-1-yl]-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B3002406.png)
![(NE)-N-[(7-bromo-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B3002407.png)



